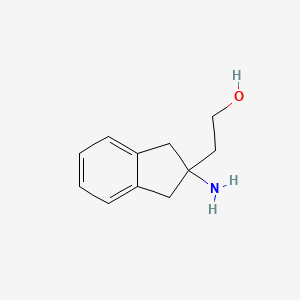

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is systematically named according to IUPAC guidelines as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol . This nomenclature reflects its bicyclic indene core fused with an ethanolamine substituent. The parent structure, 2,3-dihydro-1H-indene (indane), is substituted at the 2-position by an amino group and an ethanol moiety. Alternative designations include 2-(2-aminoindan-2-yl)ethanol and 2-indan-2-ylethanolamine , though these are less commonly used in formal contexts.

The molecular formula is C₁₁H₁₅NO , with a calculated molecular weight of 177.24 g/mol . Structural analogs, such as 2-aminoindane (C₉H₁₁N), share the indane backbone but lack the ethanol substituent. The presence of both amino and hydroxyl groups introduces hydrogen-bonding capabilities, distinguishing it from simpler indane derivatives.

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol |

| Synonyms | 2-(2-aminoindan-2-yl)ethanol, 2-indan-2-ylethanolamine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is defined by its rigid indane core and flexible ethanolamine side chain. The indane system adopts a bicyclic structure with a planar aromatic ring fused to a five-membered saturated ring, creating a semi-rigid scaffold. Conformational analyses of related 2-aminoindan derivatives, such as 4-hydroxy-2-(dialkylamino)indan, reveal that substituents on the indane ring influence stability through steric and electronic effects.

Molecular mechanics studies on similar compounds demonstrate that the amino group preferentially occupies equatorial positions to minimize steric hindrance, while hydroxyl groups stabilize axial conformations through intramolecular hydrogen bonding. For this compound, computational models predict that the ethanolamine side chain adopts a staggered conformation, allowing the hydroxyl group to form hydrogen bonds with the amino group or solvent molecules. X-ray crystallography of analogous phosphonic acid derivatives (e.g., 2-aminoindane-2-phosphonic acid) shows that zwitterionic forms stabilize specific conformations in the solid state, with hydrogen-bonded water molecules playing a critical role in lattice formation.

Comparative Structural Analysis with Related Indane Derivatives

Structurally, 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol differs from simpler indane derivatives in its substitution pattern and functional group complexity. For example:

- 2-Aminoindane (C₉H₁₁N) : Lacks the ethanol substituent, reducing polarity and hydrogen-bonding capacity.

- 1-Indanol (C₉H₁₀O) : Features a hydroxyl group at the 1-position of the indane ring, altering electronic distribution and reactivity compared to the 2-substituted aminoethanol variant.

- 2-Aminoindane-2-phosphonic acid (C₉H₁₂NO₃P) : Replaces the hydroxyl group with a phosphonic acid moiety, enhancing chelation potential and acidity.

The ethanolamine side chain in 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol introduces stereoelectronic effects not observed in non-hydroxylated analogs. Comparative NMR studies of indane derivatives highlight distinct chemical shifts for protons adjacent to the amino and hydroxyl groups, with deshielding effects observed at δ 3.1–3.5 ppm for CH₂ groups near electronegative substituents. Additionally, the compound’s solubility profile differs markedly from non-polar indane derivatives, showing miscibility in polar solvents like water and ethanol.

| Compound | Key Structural Features | Functional Groups |

|---|---|---|

| 2-(2-Aminoindan-2-yl)ethanol | Indane core, 2-aminoethanol side chain | -NH₂, -OH |

| 2-Aminoindane | Indane core, 2-amino substituent | -NH₂ |

| 1-Indanol | Indane core, 1-hydroxyl group | -OH |

| 2-Aminoindane-2-phosphonic acid | Indane core, phosphonic acid group | -NH₂, -PO₃H₂ |

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(2-amino-1,3-dihydroinden-2-yl)ethanol |

InChI |

InChI=1S/C11H15NO/c12-11(5-6-13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |

InChI Key |

VPVIHTNRZNNVLC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CCO)N |

Origin of Product |

United States |

Preparation Methods

Reduction and Amination of 2,3-Dihydro-1H-inden-1-one Precursors

A common synthetic route starts from 4-amino-2,3-dihydro-1H-inden-1-one or related indanone derivatives, which are reduced and functionalized to introduce the amino and hydroxyethyl groups.

These methods establish the amino-indanone core needed for further elaboration.

Introduction of the Ethan-1-ol Side Chain

The hydroxyethyl side chain can be introduced by nucleophilic substitution or addition reactions on suitable intermediates:

Photoredox Catalysis for Hydroxyalkylation

Recent advances have demonstrated the use of photoredox catalysis for the direct synthesis of hydroxy-substituted indene derivatives, which could be adapted for the target compound:

- Using Ir(ppy)3 as a photocatalyst under 427 nm LED irradiation.

- Reaction performed in dry DMSO solvent with argon degassing.

- Radical precursors added in excess to promote 1,2-hydrogen atom transfer (HAT) and hydroxyalkylation.

- Resulting products isolated by flash chromatography with yields around 60-70%.

This method offers a mild and selective approach to install the hydroxyethyl group on the indene ring.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reduction of nitro-indanone | 4-nitro-2,3-dihydro-1H-inden-1-one | H2, Pd/C, MeOH | RT, 6 h | >80% | High selectivity for amino group | Requires hydrogenation setup |

| Reductive amination | Amino-indanone | Borane complex, acetic acid | 65 °C, 24 h | >90% purity | High purity product | Longer reaction time |

| Nucleophilic substitution | Amino-indanone + bromide derivative | K2CO3, MeCN | 85 °C, 3 h | Moderate to high | Straightforward reaction | Needs bromide precursor |

| Photoredox hydroxyalkylation | Styrene derivatives | Ir(ppy)3, DMSO, LED light | 427 nm, 24 h | ~64% | Mild, selective, innovative | Requires photochemical equipment |

Analytical and Research Data Supporting Preparation

- NMR Spectroscopy confirms the presence of amino and hydroxyethyl groups with characteristic chemical shifts for aromatic protons and side chain methylene groups.

- LC-MS and HPLC analyses verify product purity, often exceeding 90% after purification steps.

- Photoredox catalysis studies show mechanistic insights into radical intermediates and reaction pathways, supporting the formation of hydroxyalkylated indene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Functional Group Modifications

- Dihydroindenones: Compounds such as (2E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one () and (2E)-2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one () replace the amino alcohol group with a ketone and aromatic substituents. These modifications reduce hydrogen-bonding capacity but enhance π-π stacking interactions, making them suitable for photophysical applications .

- Acetamide Derivatives: 2-(1H-Benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide () introduces an acetamide group, altering metabolic stability compared to the ethanolamine group in the target compound .

Stereochemical Variations

- (1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol (): This diastereomer highlights the importance of stereochemistry in biological activity. Its absolute configuration was confirmed via X-ray crystallography, a method applicable to the target compound’s characterization .

Pharmacologically Active Derivatives

Aggrecanase Inhibitors

- (1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl Derivatives (): These compounds use a cis-aminoindanol scaffold as a tyrosine mimic. The target compound’s ethanolamine group may similarly enhance binding to metalloproteinases, though its inhibitory potency remains unquantified in the provided evidence .

B-Raf Kinase Inhibitors

- GDC-0879 (): Incorporates a 2,3-dihydro-1H-inden-5-yl group linked to a pyrazole-hydroxylamine moiety. The dihydroindene core contributes to kinase selectivity, with an IC₅₀ of ~3 µM for phosphorylated MEK1 inhibition. The target compound’s amino alcohol group could offer distinct hydrogen-bonding interactions for kinase targeting .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: CAS Registry Numbers

| Compound | CAS RN | Derivative Type |

|---|---|---|

| 2-(2-Amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol | 15028-16-7 | Ethanolamine |

| (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol | 136834-85-0 | Methanol |

| Phosphonic acid derivative | 141120-17-4 | Phosphonate |

Biological Activity

The compound 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol , also known as an amino alcohol, is a bicyclic structure belonging to the indane family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article examines the biological activity of this compound, emphasizing its interactions with various biological targets, potential therapeutic uses, and relevant research findings.

Structural Information

- Molecular Formula : CHNO

- Molecular Weight : Approximately 177.24 g/mol

- SMILES Notation : C1CC2=CC=CC=C2C1C(CO)N

- InChI Key : NBXAZRHGAXLFPC-UHFFFAOYSA-N

The compound features both an amino group and a hydroxyl group, contributing to its reactivity and potential biological activity. The bicyclic indane structure enhances its interaction with various biological receptors and enzymes.

Research indicates that 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol may act as an inhibitor in specific biochemical pathways. Preliminary studies suggest it interacts with various enzymes and receptors, potentially modulating their activity. Key areas of interest include:

- Neurological Disorders : The compound's ability to cross the blood-brain barrier may make it a candidate for treating conditions such as Alzheimer's disease.

- Cancer Treatment : Its structural similarities to known anticancer agents suggest potential applications in oncology.

Comparative Biological Activity

To understand the unique properties of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(2,3-Dihydro-1H-indene-2-carbonic acid | 1.00 | Contains a carboxylic acid functional group |

| 2-(2,3-Dihydroindene)-acetic acid | 0.97 | Acetic acid derivative with different functional groups |

| 3-(1,2,3,4-Tetrahydronaphthalen)-propanoic acid | 0.94 | Larger naphthalene structure |

| 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol | N/A | Unique combination of amino and hydroxyl functionalities |

This table highlights the distinctiveness of this compound in terms of its potential reactivity and biological activity not present in other analogs.

Case Studies and Experimental Data

Recent studies have focused on elucidating the biological mechanisms of action for this compound:

- Inhibition Studies : In vitro assays demonstrated that 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol exhibits inhibitory effects on specific enzymes involved in neurotransmitter metabolism. For instance, it was found to inhibit acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment.

- Cell Line Studies : In cancer cell lines, particularly breast cancer models, this compound showed promising cytotoxic effects, leading to apoptosis in treated cells. This effect may be linked to its ability to modulate signaling pathways associated with cell survival.

- Binding Affinity : Molecular docking studies indicated that 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol has favorable binding interactions with several G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for various diseases.

Summary of Findings

The biological activity of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is supported by a growing body of research demonstrating its potential as both a therapeutic agent for neurological disorders and an anticancer compound. Further studies are warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Q & A

Q. How does the indene scaffold influence the compound’s conformational flexibility and binding affinity?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) analyze ring puckering and torsion angles. Compare with SC-XRD data to identify rigid vs. flexible regions. Structure-activity relationship (SAR) studies using indene analogs (e.g., substituents at C2 or C3) quantify steric/electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.